molecular formula C15H19Cl2N3O3S B2529176 (4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone CAS No. 1428348-93-9

(4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone

Cat. No.: B2529176
CAS No.: 1428348-93-9
M. Wt: 392.3
InChI Key: MILPTZJRCCORTI-UHFFFAOYSA-N
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Description

(4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 2,3-dichlorophenyl group and an azetidine ring substituted with a methylsulfonyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and azetidine intermediates. One common synthetic route includes:

    Preparation of 2,3-Dichlorophenylpiperazine: This intermediate can be synthesized by reacting 2,3-dichloroaniline with piperazine in the presence of a suitable solvent and catalyst.

    Preparation of 1-(Methylsulfonyl)azetidine: This intermediate can be synthesized by reacting azetidine with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and azetidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted piperazine or azetidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help elucidate the structure-activity relationships of various biological targets.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2,3-Dichlorophenyl)piperazin-1-yl)(1-(methylsulfonyl)azetidin-3-yl)methanone
  • 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane
  • (2-Cyclohexyl-1,3-benzoxazol-6-yl)(3-(4-(2-pyrimidinyl)-1-piperazinyl)-1-azetidinyl)methanone

Uniqueness

This compound is unique due to its combination of a piperazine ring with a 2,3-dichlorophenyl group and an azetidine ring with a methylsulfonyl group This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in multiple fields

Properties

IUPAC Name

[4-(2,3-dichlorophenyl)piperazin-1-yl]-(1-methylsulfonylazetidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O3S/c1-24(22,23)20-9-11(10-20)15(21)19-7-5-18(6-8-19)13-4-2-3-12(16)14(13)17/h2-4,11H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILPTZJRCCORTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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